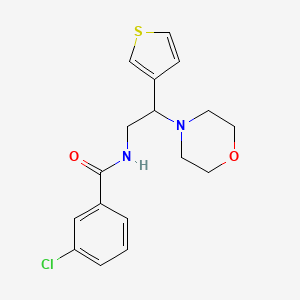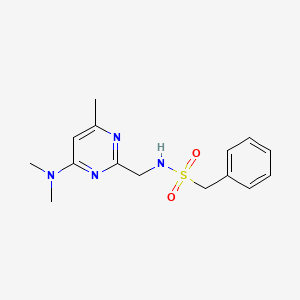![molecular formula C9H11NO3 B2886952 N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 1262150-79-7](/img/structure/B2886952.png)
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is known for its unique structure, which includes a hydroxylamine group attached to a 3,5-dimethoxyphenyl ring through a methylene bridge. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing novel compounds with improved pharmacological profiles.
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine can be compared with other similar compounds, such as:
- N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine
- N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine
- N-[(4-methoxyphenyl)methylidene]hydroxylamine
These compounds share similar structural features but differ in the position and number of methoxy groups on the phenyl ring. The presence and position of these groups can influence the compound’s reactivity, stability, and biological activity, making each compound unique in its applications and properties.
Eigenschaften
IUPAC Name |
(NE)-N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCYTHSFYOECU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
![N-(4-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2886873.png)

![1-Methyl-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine](/img/structure/B2886876.png)

![(Z)-methyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886878.png)

![2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2886882.png)




![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)
